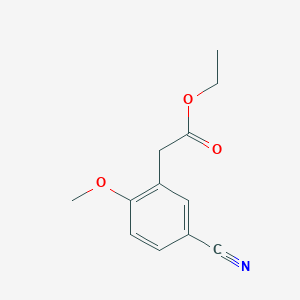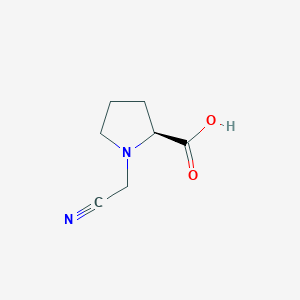
hydrogen carbonate;lead(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
hydrogen carbonate;lead(2+), also known as lead(II) carbonate, is a chemical compound with the formula PbCO₃. It is a white, odorless powder that is insoluble in water but soluble in acids and alkalis. This compound is commonly used in various industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lead(II) carbonate can be synthesized through the reaction of lead(II) acetate with sodium carbonate or by the reaction of lead(II) nitrate with sodium carbonate. The reaction conditions typically involve mixing aqueous solutions of the reactants at room temperature, followed by filtration and drying of the precipitate.
Industrial Production Methods
In industrial settings, lead(II) carbonate is produced by passing carbon dioxide through a solution of lead(II) acetate or lead(II) nitrate. The resulting precipitate is then filtered, washed, and dried to obtain the final product. This method ensures high purity and yield of lead(II) carbonate.
Analyse Chemischer Reaktionen
Types of Reactions
Lead(II) carbonate undergoes several types of chemical reactions, including:
Decomposition: When heated, lead(II) carbonate decomposes to form lead(II) oxide and carbon dioxide.
Reaction with Acids: It reacts with acids to form lead(II) salts and carbon dioxide.
Reaction with Alkalis: It reacts with alkalis to form lead(II) hydroxide and carbonates.
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with lead(II) carbonate.
Alkalis: Sodium hydroxide and potassium hydroxide are used in reactions with lead(II) carbonate.
Major Products Formed
Decomposition: Lead(II) oxide and carbon dioxide.
Reaction with Acids: Lead(II) chloride, lead(II) sulfate, and lead(II) nitrate.
Reaction with Alkalis: Lead(II) hydroxide and carbonates.
Wissenschaftliche Forschungsanwendungen
Lead(II) carbonate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other lead compounds and as a reagent in various chemical reactions.
Biology: Studied for its effects on biological systems and its potential toxicity.
Medicine: Investigated for its potential use in medical treatments, although its toxicity limits its applications.
Wirkmechanismus
The mechanism of action of lead(II) carbonate involves its interaction with biological molecules and cellular components. Lead ions can interfere with various biochemical pathways, including enzyme activity and cellular signaling. The compound can also disrupt the function of cellular membranes and proteins, leading to toxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lead(II) acetate: Soluble in water and used in various chemical reactions.
Lead(II) nitrate: Soluble in water and used as a precursor in the synthesis of other lead compounds.
Lead(II) oxide: Formed by the decomposition of lead(II) carbonate and used in the production of lead-acid batteries.
Uniqueness
Lead(II) carbonate is unique due to its insolubility in water and its ability to decompose upon heating to form lead(II) oxide and carbon dioxide. This property makes it useful in applications where controlled release of carbon dioxide is required.
Eigenschaften
CAS-Nummer |
13468-91-2 |
|---|---|
Molekularformel |
C2H2O6P |
Molekulargewicht |
329 g/mol |
IUPAC-Name |
hydrogen carbonate;lead(2+) |
InChI |
InChI=1S/2CH2O3.Pb/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2 |
InChI-Schlüssel |
SLOUVJLCTABERO-UHFFFAOYSA-L |
SMILES |
C(=O)(O)[O-].C(=O)(O)[O-].[Pb+2] |
Kanonische SMILES |
C(=O)(O)[O-].C(=O)(O)[O-].[Pb+2] |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 3-Cbz-3-aza-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1499200.png)










